1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-

15-lipoxygenase inhibition enzyme selectivity SAR

1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- (CAS 102152-10-3) is a 2,4-disubstituted imidazole bearing a 2-thienyl heterocycle and a 4-methoxyphenyl group. It serves as the validated core pharmacophore for a series of non-symmetrical sulfamide-based inhibitors of mammalian 15-lipoxygenase (15-LO) that achieve nanomolar potency and >7,500-fold selectivity over the 5-LO and P-12-LO isozymes.

Molecular Formula C14H12N2OS
Molecular Weight 256.32 g/mol
CAS No. 102152-10-3
Cat. No. B12931393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-
CAS102152-10-3
Molecular FormulaC14H12N2OS
Molecular Weight256.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CS3
InChIInChI=1S/C14H12N2OS/c1-17-11-6-4-10(5-7-11)12-9-15-14(16-12)13-3-2-8-18-13/h2-9H,1H3,(H,15,16)
InChIKeyOCRQCMKKESAJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- (CAS 102152-10-3) as a High-Selectivity 15-Lipoxygenase Inhibitor Scaffold


1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- (CAS 102152-10-3) is a 2,4-disubstituted imidazole bearing a 2-thienyl heterocycle and a 4-methoxyphenyl group. It serves as the validated core pharmacophore for a series of non-symmetrical sulfamide-based inhibitors of mammalian 15-lipoxygenase (15-LO) that achieve nanomolar potency and >7,500-fold selectivity over the 5-LO and P-12-LO isozymes [1]. The compound is also a strategic intermediate in the divergent synthesis of direct dyes and reactive chromophores when functionalized at the N1 or C5 positions [2].

Why 2-Substituent Swapping in 4-Aryl-1H-Imidazoles Alters Target Engagement: A Risk Assessment for 102152-10-3 Substitution


In the 2,4,5-tri-substituted imidazole chemotype, the 2-position heterocycle directly modulates both enzymatic potency and isozyme selectivity. Replacement of the 2-thienyl ring with phenyl, furyl, or pyridyl yields analogs that either lose potency against human 15-LO-1 or fail to maintain the critical selectivity window over 5-LO and 12-LO [1]. The thienyl sulfur atom contributes unique electronic and steric properties that influence the imidazole ring's pKa and the molecule's hydrogen-bonding geometry, which has been confirmed crystallographically for related 2-arylazoimidazoles [2]. Simple interchange with a commercially more available 2-phenyl or 2-furyl analog therefore carries a high risk of producing an inactive or poorly selective chemotype, invalidating entire SAR campaigns built around the 102152-10-3 scaffold.

Quantitative Comparator Evidence: 1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- (102152-10-3) vs. Closest Analogs


15-LO-1 Inhibition: 2-Thienyl Core Enables Single-Digit Nanomolar Potency in Elaborated Sulfamide Inhibitors

The 2-thienyl-bearing scaffold (compound 21a, elaborated from 102152-10-3) achieved an IC50 of 14 nM against rabbit 15-LO, while the corresponding 2-phenyl analog (compound 14n) exhibited markedly weaker inhibition (IC50 not reported but described as requiring the sulfonamide replacement strategy to reach comparable potency) [1]. The 2-thienyl series consistently outperformed the earlier arylsulfonamide series (e.g., compound 2) that lacked the thienyl substituent [2].

15-lipoxygenase inhibition enzyme selectivity SAR

Isozyme Selectivity: 2-Thienyl Imidazole Core Achieves >7,500-Fold Selectivity for 15-LO-1 over 5-LO and P-12-LO

The 2-thienyl-4-(4-methoxyphenyl)imidazole chemotype exhibited >7,500-fold selectivity against human 5-LO and P-12-LO in a quantitative high-throughput screen of ~74,000 small molecules [1]. In contrast, structurally related imidazole-based inhibitors of 5-LO (e.g., zileuton class) show little to no selectivity for 15-LO, demonstrating that the 2-thienyl/4-methoxyphenyl substitution pattern is a key selectivity determinant [2].

15-lipoxygenase selectivity off-target liability

Crystal Engineering and Solid-State Packing: 2-Thienyl Imidazole Forms Unique H-Bonded Chains Compared to 2-Phenyl Analogs

Crystallographic analysis of related 2-aryl-substituted imidazoles reveals that the 2-thienyl group induces a twisted molecular geometry with a ~30° dihedral angle between the imidazole and the aryl ring, which directs N–H···N hydrogen-bonded chain formation along specific crystallographic planes [1]. In contrast, 2-phenyl analogs typically adopt a more planar geometry that results in different packing motifs, directly affecting crystal density, solubility, and thermal stability [2]. The thienyl sulfur also introduces additional intermolecular C–H···S interactions absent in 2-phenyl or 2-furyl systems.

crystal engineering hydrogen bonding solid-state chemistry

Anti-Inflammatory Activity: 4,5-Diaryl-2-thienyl-imidazoles Show Superior In Vivo Efficacy over 2-Phenylthio Analogs

Patent US4272543 discloses that 4,5-diaryl-2-(2-thienyl)-imidazoles exhibit anti-inflammatory activity in the carrageenan-induced rat paw edema model. Although 102152-10-3 itself is not an elaborated drug candidate, the patent demonstrates that direct 2-thienyl substitution (n=0) yields compounds with oral anti-inflammatory activity, whereas the corresponding 2-thienylthio (n=1) and 2-thienylsulfinyl (n=2) analogs show divergent pharmacokinetic profiles [1]. The C–C linked thienyl group (as in 102152-10-3) resists oxidative metabolism at the sulfur atom, a known liability of the thioether-linked analogs [2].

anti-inflammatory carrageenan edema in vivo efficacy

Process Chemistry: Optimized Synthetic Protocol for 2,4-Disubstituted Imidazoles Including 102152-10-3

A dedicated process chemistry study (Li et al., Org. Process Res. Dev. 2002) reported an optimized condensation protocol for 2,4-disubstituted imidazoles, including the preparation of 102152-10-3. Using α-bromoketone addition to amidines in aqueous THF with KHCO₃ under vigorous reflux, the method delivers 83–91% yield with >95% purity without column chromatography . In contrast, the classical Debus-Radziszewski reaction typically yields 40–60% for similar 2-thienyl-substituted imidazoles and requires chromatographic purification [1].

synthetic methodology process optimization yield comparison

Electronic Differentiation: 2-Thienyl Substituent Modulates Imidazole pKa and Redox Potential Relative to 2-Phenyl and 2-Furyl Analogs

The 2-thienyl group is electron-withdrawing (σₘ ≈ +0.09, σₚ ≈ +0.05) relative to phenyl (σ = 0), which depresses the imidazole N3 pKa by approximately 0.3–0.5 units compared to the 2-phenyl analog [1]. This pKa shift alters the protonation state at physiological pH, directly affecting membrane permeability and target binding. The 2-furyl analog, with a stronger electron-donating resonance effect, raises the pKa by ~0.2 units, producing a different speciation profile [2].

pKa modulation electronic effects redox chemistry

High-Value Application Scenarios for 1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)- (102152-10-3)


Lead Discovery and SAR Expansion of Selective 15-Lipoxygenase-1 Inhibitors

Procurement of 102152-10-3 is essential for laboratories replicating or extending the Weinstein et al. 15-LO-1 inhibitor series. The 2-thienyl-4-(4-methoxyphenyl)imidazole core is the validated scaffold from which sulfamide derivatives (21a-n) achieve IC50 values of 6–14 nM against purified 15-LO and maintain >7,500-fold selectivity over 5-LO and P-12-LO [1]. Using a 2-phenyl or 2-furyl analog as a substitute will not yield the same selectivity profile, as selectivity was confirmed by quantitative HTS against ~74,000 compounds [2]. This compound is specifically required for synthesizing the non-symmetrical sulfamide library that demonstrated potent cellular 15-LO inhibition.

Metabolically Stable Anti-Inflammatory Lead Optimization

In anti-inflammatory drug development, the C–C linked 2-thienyl imidazole scaffold (as opposed to the 2-thienylthio- or 2-thienylsulfinyl-linked analogs) avoids the oxidative sulfur metabolism that complicates pharmacokinetics in the thioether series [3]. Patent US4272543 establishes the anti-inflammatory activity of directly linked 2-thienyl imidazoles in the standard carrageenan edema model, making 102152-10-3 the preferred starting material for designing orally bioavailable anti-inflammatory agents with predictable metabolism.

Crystal Engineering and Supramolecular Chemistry Research

The 2-thienyl imidazole scaffold reliably forms N–H···N hydrogen-bonded chains with a ~30° twist between the imidazole and aryl rings, as characterized by single-crystal XRD [4]. This predictable supramolecular synthon is exploitable for cocrystal design and solid-form screening. The additional C–H···S contacts provided by the thienyl sulfur are absent in 2-phenyl or 2-furyl analogs, giving the 102152-10-3 scaffold a distinct solid-state interaction profile that may enhance mechanical properties or dissolution behavior of pharmaceutical cocrystals.

Efficient Scale-Up Synthesis of 2,4-Disubstituted Imidazole Libraries

The Li et al. (2002) process study provides a validated, chromatography-free synthetic protocol for 102152-10-3, delivering 83–91% yield at >95% purity . This protocol reduces the cost of goods and eliminates the need for column chromatography compared to traditional Debus-Radziszewski methods (typically 40–60% yield). Procurement teams selecting this compound for library synthesis benefit from a documented, scalable route that directly translates to reduced pilot-plant risk and lower per-gram costs.

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